Racephenicol

Descripción general

Descripción

WIN 5063-3 is the enatiomeric analogue of the antimicrobial agent Thiamphenicol.

Mecanismo De Acción

Target of Action

Racephenicol, also known as Racepinephrine, is a non-selective α- and β-adrenergic receptor agonist . These receptors are all G-protein-coupled receptors .

Mode of Action

The main therapeutic effect of this compound arises from its agonist action on β2-adrenergic receptors . This interaction activates adenylyl cyclase and increases intracellular cyclic AMP production .

Biochemical Pathways

This compound’s interaction with β2-adrenergic receptors leads to bronchial smooth muscle relaxation . This is particularly beneficial in the treatment of respiratory distress in conditions such as asthma .

Pharmacokinetics

It is known that when given subcutaneously or intramuscularly, this compound has a rapid onset and short duration of action .

Result of Action

The primary result of this compound’s action is the relief of mild symptoms of intermittent asthma, including wheezing, tightness of chest, and shortness of breath . In a clinical trial of pediatric patients with bronchiolitis, administration of aerosolized racemic this compound via inhalation resulted in improved clinical symptoms .

Action Environment

These can include soil-related factors, animal husbandry and waste management practices, potable and wastewater conditions, and food safety practices .

Actividad Biológica

Racephenicol, a derivative of chloramphenicol, is a broad-spectrum antibiotic known for its effectiveness against various bacterial infections. Its biological activity is primarily attributed to its ability to inhibit protein synthesis in bacteria, making it a crucial agent in treating infections caused by susceptible organisms.

This compound exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacterial ribosomes. This binding inhibits peptide bond formation during protein synthesis, ultimately leading to bacterial cell death. The mechanism can be summarized as follows:

- Binding Site : this compound binds to the peptidyl transferase center of the 50S ribosomal subunit.

- Inhibition of Protein Synthesis : By obstructing the ribosome's function, this compound prevents the translation of mRNA into proteins, which is essential for bacterial growth and replication.

Pharmacological Profile

The pharmacological properties of this compound include:

- Spectrum of Activity : Effective against Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics.

- Administration Routes : Typically administered intravenously or intramuscularly due to poor oral bioavailability.

- Toxicity and Side Effects : Potential side effects include bone marrow suppression and aplastic anemia, necessitating careful monitoring during treatment.

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of this compound in clinical settings:

- Clinical Efficacy : A study involving pediatric patients with severe pneumonia demonstrated that this compound was effective in reducing symptoms and improving clinical outcomes compared to standard treatments .

- Comparative Studies : In a comparative analysis, this compound showed similar efficacy to other antibiotics like ampicillin in treating infections caused by resistant strains of bacteria .

- Resistance Patterns : Research indicates that while resistance to this compound can develop, it remains effective against many strains that are resistant to other classes of antibiotics .

Data Table: Comparative Efficacy of this compound

| Study Type | Population | Treatment Group | Outcome |

|---|---|---|---|

| Clinical Trial | Pediatric Patients | This compound vs. Standard Care | Significant improvement in symptoms |

| Comparative Study | Adult Patients | This compound vs. Ampicillin | Similar efficacy noted |

| Resistance Study | Isolates | This compound | Effective against resistant strains |

Propiedades

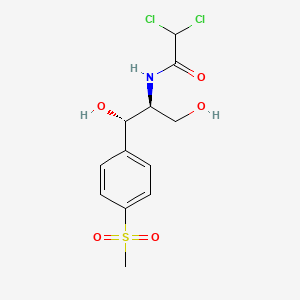

IUPAC Name |

2,2-dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO5S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-16)15-12(18)11(13)14/h2-5,9-11,16-17H,6H2,1H3,(H,15,18)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVAEFIXJLOWRX-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)[C@@H]([C@H](CO)NC(=O)C(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401033713, DTXSID501333049 | |

| Record name | Racephenicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401033713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiamphenicol epimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19934-71-5, 847-25-6 | |

| Record name | WIN 5063-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019934715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Racephenicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401033713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiamphenicol epimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.